Avilamycin

Übersicht

Beschreibung

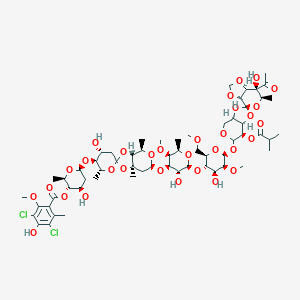

Avilamycin is an orthosomycin antibiotic produced by the bacterium Streptomyces viridochromogenes. It is primarily used as a growth-promoting feed additive in poultry and livestock due to its ability to inhibit Gram-positive bacteria, including vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus . This compound is composed of a dichloroisoeverninic acid molecule and a heptasaccharide chain .

Wissenschaftliche Forschungsanwendungen

Avilamycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: this compound wird als Tierarzneimittel zur Bekämpfung bakterieller Darminfektionen bei Geflügel, Schweinen und Kaninchen eingesetzt.

5. Wirkmechanismus

This compound hemmt die bakterielle Proteinsynthese über einen neuartigen Wirkmechanismus. Es bindet an die 50S-Ribosomenuntereinheit und verhindert die Assoziation des Initiationsfaktors 2, was die Bildung des reifen 70S-Initiationskomplexes und die korrekte Positionierung der Transfer-RNA in der Aminoacyl-Stelle hemmt . Dieser duale Mechanismus blockiert effektiv sowohl die Initiation als auch die späten Stadien der Proteinsynthese, was zum Tod der Bakterien führt .

Ähnliche Verbindungen:

- Flambamycin

- Curamycin

- Orthosomycin

Vergleich: this compound ist unter den Orthosomycin-Antibiotika aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Während andere Orthosomycine wie Flambamycin und Curamycin ebenfalls die Proteinsynthese hemmen, unterscheidet sich this compound durch seinen dualen Wirkmechanismus und seine Fähigkeit, sowohl an die 30S- als auch an die 50S-Ribosomenuntereinheit zu binden, von anderen ähnlichen Verbindungen . Zusätzlich unterstreicht die Wirksamkeit von this compound gegen Vancomycin-resistente Enterokokken und Penicillin-resistente Streptokokken seine Einzigartigkeit .

Wirkmechanismus

Target of Action

Avilamycin, also known as Surmax, primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival.

Mode of Action

This compound inhibits bacterial protein synthesis through a unique mechanism of action. It binds to the 50S ribosomal subunit, preventing the association of IF2 . This action inhibits the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This compound also exhibits a novel double mechanism of action by blocking both the initiation steps and the late stages of protein synthesis .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. An enzyme called AviZ1, an aldo-keto reductase in the this compound pathway, catalyzes the redox conversion between avilamycins A and C . This enzyme exhibits a unique NADH/NAD+ preference, allowing it to efficiently catalyze the oxidation of this compound C to form this compound A using abundant NAD+ in cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in the ileal content of swine . The PK parameters of AUC 0–24h, Cmax, and Tmax in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC)ex for bactericidal activity in intestinal content was 36.15 h .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis, which leads to bacterial death . By preventing the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site, this compound disrupts the protein synthesis process, thereby inhibiting bacterial growth .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formulation of optimal regimens and clinical breakpoints is crucial for clinical treatment and controlling drug resistance . This compound showed no cross-resistance and good activity for the treatment of C. perfringens, a common cause of intestinal diseases in humans, animals, fish, and their environment .

Biochemische Analyse

Biochemical Properties

Avilamycin interacts with various biomolecules in its biochemical reactions. It binds to the 23S rRNA in the region proximal to the channel where tRNA enters the A-site, blocking protein synthesis . This compound resistance is mediated by 23S rRNA methylation and active this compound transport .

Cellular Effects

This compound influences cell function by inhibiting protein synthesis, which affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of the bacterial cell, thus exhibiting its antimicrobial properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the 23S rRNA . This binding blocks the protein synthesis pathway, leading to the inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of this compound is regulated by two transcriptional activators, AviC1 and AviC2 .

Dosage Effects in Animal Models

It is used as a growth promoter in many countries, suggesting its safety at certain dosage levels .

Metabolic Pathways

This compound is involved in complex metabolic pathways. Its biosynthesis requires the formation of a polyketide moiety and its attachment to a heptasaccharide chain consisting of various sugars .

Transport and Distribution

It is known that this compound resistance can be mediated by active this compound transport .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the ribosomes where it binds to the 23S rRNA .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Avilamycin wird durch mikrobielle Fermentation hergestellt. Das Produktionsverfahren beinhaltet die Fermentation von Streptomyces viridochromogenes, gefolgt von der Hochdruckfiltration der Fermentationsbrühe. Der erhaltene this compound-Filterkuchen wird dann getrocknet und zerkleinert .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung der Fermentationsbedingungen, um die Ausbeute zu erhöhen. Techniken wie kombinatorische Mutagenese unter Verwendung von ultraviolettem Licht und atmosphärischem und Raumtemperaturplasma sowie rationales Screening durch hohe Konzentrationen von Calciumchlorid wurden eingesetzt, um die this compound-Produktion zu steigern . Zusätzlich werden die Zusammensetzung des Fermentationsmediums, die Inokulationsparameter und die Ergänzungstrategien für Sauerstoffvektoren, Glucose und Vorstufen wie L-Valin, D-Xylose und Natriumacetat optimiert, um die Ausbeute weiter zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Avilamycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. So katalysiert beispielsweise ein Aldo-Keto-Reduktase-Enzym, AviZ1, die Redoxumwandlung zwischen this compound A und this compound C .

Häufige Reagenzien und Bedingungen: Die Redoxreaktionen, an denen this compound beteiligt ist, verwenden in der Regel Kofaktoren wie NADH/NAD+ oder NADPH/NADP+ . Die Oxidation von this compound C zur Bildung von this compound A wird durch das Vorhandensein von reichlich NAD+ in vivo erleichtert .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound A und this compound C, die sich im Redoxzustand der zweikohligen verzweigten Kette der terminalen Octose-Einheit unterscheiden .

Vergleich Mit ähnlichen Verbindungen

- Flambamycin

- Curamycin

- Orthosomycin

Comparison: Avilamycin is unique among orthosomycin antibiotics due to its specific structure and mechanism of action. While other orthosomycins like flambamycin and curamycin also inhibit protein synthesis, this compound’s dual mechanism of action and its ability to bind to both the 30S and 50S ribosomal subunits distinguish it from other similar compounds . Additionally, this compound’s effectiveness against vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus further highlights its uniqueness .

Eigenschaften

Key on ui mechanism of action |

The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin. |

|---|---|

CAS-Nummer |

11051-71-1 |

Molekularformel |

C61H88Cl2O32 |

Molekulargewicht |

1404.2 g/mol |

IUPAC-Name |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 |

InChI-Schlüssel |

XIRGHRXBGGPPKY-FCWLXANGSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Color/Form |

Colorless, needle-shaped crystals from acetone-ether |

melting_point |

188-189.5 °C Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/ |

Key on ui other cas no. |

11051-71-1 |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

LY 048740; Surmax |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.